Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
Description
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a halogenated aromatic ester featuring a propanoate backbone linked to a phenoxy group substituted with bromine (at position 4) and fluorine atoms (at positions 2 and 5). The bromine atom may serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms improve metabolic stability and binding affinity in bioactive molecules .
Properties
IUPAC Name |
ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOWZUSQXPQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The ester group can undergo hydrolysis to release the active phenoxypropanoate moiety, which then exerts its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related esters and halogenated analogs:
Key Research Findings
- Halogenation Effects: Bromine in the target compound increases molecular weight (vs. Fluorine atoms enhance electronegativity, improving metabolic stability compared to non-fluorinated analogs .
- Biological Activity: Compounds with brominated phenyl groups (e.g., ’s NNRTIs) show antiviral efficacy, suggesting the target’s bromo-difluoro motif may similarly interact with viral enzymes. In contrast, sulfur-containing analogs (e.g., Ethyl 3-(methylthio)propanoate) are non-pharmacological, serving as flavorants .
- Synthetic Utility: The bromine atom in the target compound enables cross-coupling reactions, a feature absent in methylthio or thiazolidinone derivatives. This makes it a versatile intermediate for drug discovery .
Physicochemical and Application-Based Differences
- Lipophilicity: The target compound’s logP is higher than Ethyl 3-(methylthio)propanoate due to halogenation, favoring membrane permeability in drug candidates but reducing volatility for aroma applications .
- Thermal Stability : Fluorine’s strong C-F bond likely increases thermal stability compared to sulfur-containing esters, which degrade at lower temperatures .
Biological Activity
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H12BrF2O3
- Molecular Weight : 323.12 g/mol
- IUPAC Name : this compound
This compound features a propanoate moiety linked to a phenoxy group substituted with bromine and difluorine atoms, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural components suggest potential interactions with kinases and other regulatory enzymes.
- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, impacting signal transduction pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such effects.
Antitumor Activity
Research indicates that derivatives of ethyl esters can exhibit significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis |
| Compound B | Lung Cancer | 10 | Cell Cycle Arrest |
Antimicrobial Activity
Compounds similar to this compound have been tested for antimicrobial properties against bacteria and fungi. The following table summarizes some findings:
Case Studies
- Case Study on Antitumor Efficacy : A study examined the effects of ethyl esters on human cancer cell lines. Results indicated that certain modifications to the ethyl ester structure enhanced cytotoxicity against ovarian cancer cells by inducing apoptosis through the mitochondrial pathway.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of fluorinated phenolic compounds. The study found that the presence of fluorine significantly increased the antibacterial activity against Gram-positive bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
